molecular formula C24H25F2N5O9 B2428886 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate CAS No. 1351662-04-8

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate

Cat. No.: B2428886
CAS No.: 1351662-04-8
M. Wt: 565.487
InChI Key: FRBHDEATZWSTMG-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate is a useful research compound. Its molecular formula is C24H25F2N5O9 and its molecular weight is 565.487. The purity is usually 95%.
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Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and a difluorophenyl group. This structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H24F2N4O4C_{22}H_{24}F_2N_4O_4. The presence of the benzimidazole ring is significant due to its known pharmacological properties, including anticancer and antimicrobial activities. The piperazine moiety enhances membrane permeability, which is crucial for bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The benzimidazole moiety is known to intercalate with DNA, disrupting replication and transcription processes.
  • Protein Binding : It may also bind to specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Enhanced Solubility : The difluorophenyl group increases solubility and bioavailability, making the compound more effective in biological systems.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In one study, certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) as low as 1.27 µM against bacterial strains .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 4.53 µM to 9.99 µM against human colorectal carcinoma (HCT116) cell lines . This indicates a promising therapeutic window for compounds like this compound.

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound ASimilarMIC = 1.27 µMIC50 = 5.85 µM
Compound BSimilarMIC = 2.60 µMIC50 = 9.99 µM
This compoundComplexTBDTBD

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against standard bacterial strains. Results indicated that compounds with structural similarities to our compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Another research focused on the anticancer properties of benzimidazole derivatives, demonstrating that specific modifications in the structure could enhance cytotoxicity against cancer cell lines compared to standard chemotherapeutics like 5-FU .

Scientific Research Applications

The compound has been investigated for various biological activities, particularly its role as a positive allosteric modulator (PAM) of the GABA-A receptor. Research indicates that derivatives of benzimidazole can interact with specific receptor subtypes, potentially leading to therapeutic applications in treating neurological disorders.

GABA-A Receptor Modulation

Studies have highlighted the importance of the α1/γ2 interface in GABA-A receptors for developing new anxiolytic and anticonvulsant drugs. The benzimidazole derivatives have shown promise in enhancing the activity of GABA-A receptors, which are crucial in mediating inhibitory neurotransmission in the brain.

Therapeutic Potential

The therapeutic potential of this compound is vast, particularly in treating:

  • Anxiety Disorders : By modulating GABA-A receptors, it may provide an alternative to existing anxiolytics with fewer side effects.
  • Epilepsy : Its anticonvulsant properties could be explored further for developing new treatments for epilepsy.
  • Neuropathic Pain : The modulation of neurotransmitter systems suggests potential applications in pain management.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • GABA-A Modulators : Research has shown that compounds targeting the α1/γ2 interface can significantly reduce anxiety-like behaviors in animal models .
  • Metabolic Stability Studies : Investigations into metabolic pathways reveal that modifications at specific sites can enhance stability and reduce toxicity, making these compounds safer for therapeutic use .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O.2C2H2O4/c21-14-5-6-16(15(22)11-14)25-20(28)13-27-9-7-26(8-10-27)12-19-23-17-3-1-2-4-18(17)24-19;2*3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,23,24)(H,25,28);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBHDEATZWSTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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